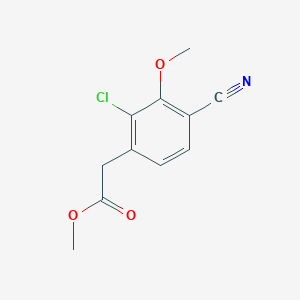







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7](F)[C:6]=1[Cl:14].[C:16](=O)([O-])[O-:17].[K+].[K+]>CO>[CH3:1][O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[C:7]([O:17][CH3:16])[C:6]=1[Cl:14] |f:1.2.3|
|


|
Name
|
methyl(2-chloro-4-cyano-3-fluorophenyl)acetate
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=C(C(=C(C=C1)C#N)F)Cl)=O
|
|
Name
|
two
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
850 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
was left
|
|
Type
|
CUSTOM
|
|
Details
|
Most of the methanol was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
dichloromethane (50 mL) and 2M trimethylsilyldiazomethane in ether was added until the yellow color
|
|
Type
|
CUSTOM
|
|
Details
|
The excess diazomethane was quenched with acetic acid
|
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (40% DCM/hexanes to 100% DCM)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=C(C(=C(C=C1)C#N)OC)Cl)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |